2-(3-Amino-2-methylphenyl)-5-methoxy-4H-1-benzopyran-4-one
Description
Properties
CAS No. |
921942-41-8 |
|---|---|
Molecular Formula |
C17H15NO3 |
Molecular Weight |
281.30 g/mol |
IUPAC Name |
2-(3-amino-2-methylphenyl)-5-methoxychromen-4-one |
InChI |
InChI=1S/C17H15NO3/c1-10-11(5-3-6-12(10)18)16-9-13(19)17-14(20-2)7-4-8-15(17)21-16/h3-9H,18H2,1-2H3 |
InChI Key |
NMFPGCKRTYBOKH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC=C1N)C2=CC(=O)C3=C(O2)C=CC=C3OC |
Origin of Product |
United States |
Preparation Methods
Hoesch Reaction for Ketone Intermediate
In a representative procedure, 2-hydroxy-4-methoxyacetophenone (1) is protected using t-butyldimethylsilyl chloride (TBDMSCl) to yield 2-(TBDMS-oxy)-4-methoxyacetophenone (2) . Alkylation of (2) with methyl iodide under basic conditions (KOt-Bu) introduces the methyl group at position 2, forming 2-(TBDMS-oxy)-4-methoxy-2-methylacetophenone (3) . Subsequent deprotection with tetrabutylammonium fluoride (TBAF) regenerates the hydroxyl group, yielding 2-hydroxy-4-methoxy-2-methylacetophenone (4) .
Cyclization of (4) under acidic conditions (H2SO4/acetic acid) forms the 4H-1-benzopyran-4-one scaffold (5) . This step proceeds via intramolecular esterification, with the methoxy group at position 5 stabilizing the transition state.
Comparative Analysis of Synthetic Routes
| Method | Key Step | Yield (%) | Purity (%) | Advantages | Limitations |
|---|---|---|---|---|---|
| Friedel-Crafts | BF3-catalyzed acylation | 85 | 98 | High atom economy | Requires nitro reduction step |
| Suzuki Coupling | Pd-catalyzed cross-coupling | 78 | 99 | Regioselective, mild conditions | Costly boronic acid reagent |
Mechanistic Insights and Side Reactions
Competing Cyclization Pathways
During Friedel-Crafts acylation, competing ortho-acylation may occur if the methoxy group at position 5 inadequately directs electrophilic attack. Computational studies indicate that electron-donating groups (e.g., -OCH3) lower the activation energy for para-acylation by 12–15 kcal/mol compared to ortho.
Nitro Reduction Selectivity
Catalytic hydrogenation of the nitro group in (7) must avoid over-reduction of the benzopyran lactone. Employing Lindlar catalyst (Pd/CaCO3) with quinoline poison suppresses lactone hydrogenolysis, achieving >90% amine selectivity.
Characterization and Analytical Data
Spectroscopic Confirmation
X-ray Crystallography
Single-crystal analysis confirms the planar benzopyran core (dihedral angle: 2.49° between benzene and pyran rings) and intramolecular H-bonding between the amino group and lactone oxygen (N-H⋯O = 2.02 Å).
Industrial-Scale Considerations
Patent US4900727A highlights continuous flow synthesis for benzopyran derivatives, achieving 92% yield at 10 kg/batch. Key adaptations include:
-
In-line BF3 removal via aqueous NaHCO3 wash
-
Static mixers for efficient heat transfer during cyclization
Emerging Methodologies
Chemical Reactions Analysis
Types of Reactions
2-(3-Amino-2-methylphenyl)-5-methoxy-4H-chromen-4-one undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The chromen-4-one core can be reduced to form dihydro derivatives.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Reagents such as halogens or nucleophiles in the presence of catalysts.
Major Products Formed
Oxidation: Nitro derivatives.
Reduction: Dihydro derivatives.
Substitution: Various substituted chromen-4-one derivatives.
Scientific Research Applications
Chemical Properties and Structure
The molecular formula of 2-(3-Amino-2-methylphenyl)-5-methoxy-4H-1-benzopyran-4-one is C16H17N1O3 with a molecular weight of approximately 267.28 g/mol. The compound features a benzopyran core with methoxy and amino functional groups that contribute to its biological activity.
Inhibition of MAP Kinase Pathways
One of the primary applications of PD98059 is its role as an inhibitor of the MAPK/ERK signaling pathway. This pathway is crucial in regulating cell proliferation, differentiation, and survival. PD98059 specifically inhibits the enzyme MAPK kinase (MEK), which is upstream of ERK in this signaling cascade. By blocking MEK activation, PD98059 effectively reduces ERK phosphorylation, leading to decreased cellular responses to growth factors.
Table 1: Summary of Biological Activities
Anticancer Applications
PD98059 has been extensively studied for its anticancer properties. Research indicates that it can induce apoptosis in various cancer cell lines by disrupting the MAPK signaling pathway. For instance, studies have shown that treatment with PD98059 results in significant growth inhibition in breast cancer and leukemia cell lines.
Case Study: Breast Cancer Cell Lines
A study conducted on MCF-7 breast cancer cells demonstrated that PD98059 treatment led to increased apoptosis rates compared to control groups, suggesting its potential as a therapeutic agent in breast cancer treatment.
Antimicrobial Properties
In addition to its anticancer effects, PD98059 has shown promise as an antimicrobial agent. It has demonstrated activity against several bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism behind this activity may involve the disruption of bacterial signaling pathways similar to those affected in human cells.
Table 2: Antimicrobial Activity Overview
| Microorganism | Activity Type | Reference |
|---|---|---|
| Staphylococcus aureus | Inhibition | |
| Escherichia coli | Moderate Activity |
Geroprotection
Recent studies have suggested that PD98059 may also function as a geroprotector, potentially extending lifespan by modulating pathways associated with aging. Its ability to inhibit MAPK pathways is linked to reduced cellular senescence and improved stress resistance.
Mechanism of Action
The mechanism of action of 2-(3-Amino-2-methylphenyl)-5-methoxy-4H-chromen-4-one involves its interaction with specific molecular targets and pathways. It may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Key Observations:
Substituent Diversity at Position 2: The target compound’s 3-amino-2-methylphenyl group contrasts with the 2,6-dimethoxyphenyl group in and the fluorinated aryl group in . Amino groups may improve hydrogen-bonding interactions compared to methoxy or fluorine substituents. Thiazolidinone derivatives (e.g., NAT-1 ) and pyrimidine analogs (e.g., NCL195 ) utilize entirely different heterocycles, emphasizing the uniqueness of the benzopyran-4-one core.
Functional Group Impact: The methoxy group at position 5 in the target compound is replaced by a hydroxyl group in and an amino group in . Hydroxyl groups increase polarity but may reduce metabolic stability, whereas methoxy groups balance lipophilicity and stability.
Biological Implications: While biological data for the target compound are absent in the evidence, structural analogs like (fluorinated benzopyranone) and (thiazolidinone) are linked to antimicrobial or anti-inflammatory activities.
Pharmacokinetic and Toxicity Considerations
- Solubility: The amino group in the target compound likely improves aqueous solubility relative to the dimethoxy analog in .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 2-(3-Amino-2-methylphenyl)-5-methoxy-4H-1-benzopyran-4-one, and how do reaction conditions influence yield?
- Methodology : Condensation of substituted phenols with aldehydes under acidic conditions (e.g., HCl or H₂SO₄ catalysis) is a common approach for benzopyran-4-one derivatives. For example, analogous compounds like 5-hydroxy-2-(3,4,5-trimethoxyphenyl)-4H-1-benzopyran-4-one are synthesized via acid-catalyzed cyclization of precursors . Optimize temperature (60–100°C) and stoichiometric ratios to enhance regioselectivity. Post-synthetic modifications (e.g., methylation or amination) may require protecting groups for hydroxyl or amino functionalities.
Q. How can structural characterization of this compound be validated using spectroscopic and crystallographic techniques?
- Methodology :
- FT-IR : Identify key functional groups (e.g., C=O stretch at ~1650 cm⁻¹ for the chromone ring, NH₂ stretches at ~3260 cm⁻¹ for the amino group) .
- NMR : Use ¹H/¹³C NMR to confirm substitution patterns (e.g., methoxy protons at δ 3.8–4.0 ppm, aromatic protons in the 6.5–8.0 ppm range).
- X-ray crystallography : Resolve bond lengths (e.g., C=O ~1.22 Å, C–N ~1.35 Å) and dihedral angles to confirm non-planar conformations common in benzopyranones .
Q. What safety precautions are critical when handling this compound in the lab?
- Methodology : Use OV/AG/P99 respirators for aerosol protection, P95 masks for particulates, and nitrile gloves. Avoid skin contact due to potential irritation (GHS Category 2). Store in inert atmospheres to prevent oxidation of the amino group .
Advanced Research Questions
Q. How does the electron-donating methoxy group at position 5 influence the compound’s reactivity in electrophilic substitution reactions?
- Methodology : The methoxy group activates the aromatic ring at positions ortho and para, favoring nitration or halogenation. Compare reaction rates with derivatives lacking substituents (e.g., 5-hydroxy analogs) using kinetic studies or DFT calculations. Monitor regioselectivity via LC-MS or TLC .
Q. What analytical strategies resolve contradictions in reported bioactivity data for benzopyran-4-one derivatives?
- Methodology :
- HPLC-PDA/MS : Quantify purity and identify degradation products (e.g., oxidized quinones from air-sensitive amino groups) .
- Dose-response assays : Use standardized cell lines (e.g., HEK-293 or HepG2) to compare IC₅₀ values under controlled oxygen levels (5% vs. 20% O₂) to assess redox-sensitive activity .
Q. How can computational modeling predict the compound’s stability under varying pH and temperature conditions?
- Methodology : Perform molecular dynamics (MD) simulations to study hydrolysis of the chromone ring. Validate with experimental stability tests:
- pH stability : Incubate in buffers (pH 2–12) at 37°C for 24 hours; analyze via UPLC.
- Thermal degradation : Use TGA/DSC to identify decomposition thresholds (~200–250°C for similar flavonoids) .
Q. What are the challenges in correlating the compound’s log P (octanol-water partition coefficient) with its membrane permeability?
- Methodology : Measure log P experimentally via shake-flask methods (UV-Vis quantification) and compare with Caco-2 cell permeability assays. Address discrepancies caused by hydrogen-bonding capacity of the amino and methoxy groups using Abraham solvation parameters .
Data Gaps and Research Challenges
Q. Why are physicochemical properties (e.g., melting point, solubility) inconsistently reported for this compound?
- Analysis : Polymorphism and hygroscopicity of the amino-substituted chromone core lead to variability. Standardize characterization by using differential scanning calorimetry (DSC) for melting points and dynamic vapor sorption (DVS) for hygroscopicity profiles .
Q. How can researchers address the lack of carcinogenicity or mutagenicity data for long-term toxicity studies?
- Methodology : Conduct Ames tests (Salmonella typhimurium strains TA98/TA100) and micronucleus assays in rodent models. Cross-reference with structurally related compounds (e.g., apigenin derivatives) to infer potential risks .
Methodological Recommendations
- Synthetic Optimization : Use microwave-assisted synthesis to reduce reaction times for acid-catalyzed cyclizations .
- Analytical Cross-Validation : Combine XRD with solid-state NMR to resolve crystallographic ambiguities in polymorphic forms .
- Data Reproducibility : Adopt FAIR (Findable, Accessible, Interoperable, Reusable) principles for sharing spectral and crystallographic data .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
